molecular formula C17H28O2 B3431802 2-(Nonylphenoxy)ethanol CAS No. 93-32-3

2-(Nonylphenoxy)ethanol

Cat. No.: B3431802
CAS No.: 93-32-3
M. Wt: 264.4 g/mol
InChI Key: IEORSVTYLWZQJQ-UHFFFAOYSA-N
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Description

2-(Nonylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a nonionic surfactant commonly used in various industrial applications. This compound is characterized by its phenolic structure with a nonyl group attached to the benzene ring and an ethoxy group linked to the phenol. It is known for its excellent emulsifying, wetting, and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Nonylphenoxy)ethanol is typically synthesized through the ethoxylation of nonylphenol. The process involves the reaction of nonylphenol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as potassium hydroxide. The general reaction can be represented as follows: [ \text{Nonylphenol} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where nonylphenol and ethylene oxide are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete ethoxylation. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Nonylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form carboxylic acids.

    Reduction: The phenolic group can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-(Nonylphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nonylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification and dispersion processes. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization .

Comparison with Similar Compounds

    Nonylphenol: Similar structure but lacks the ethoxy group.

    Nonylphenol Ethoxylates: Compounds with varying lengths of ethoxy chains.

    Phenoxyethanol: Similar structure but with a phenyl group instead of a nonyl group.

Uniqueness: 2-(Nonylphenoxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant in a wide range of applications. Its structure allows for better emulsification and dispersion compared to nonylphenol and other similar compounds .

Properties

IUPAC Name

2-(2-nonylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18/h9-10,12-13,18H,2-8,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORSVTYLWZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51938-25-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-nonylphenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51938-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10860056
Record name 2-(2-Nonylphenoxy)ethanol
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27986-36-3, 93-32-3
Record name Terics
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Nonylphenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(nonylphenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Nonylphenoxy)ethanol
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Record name 2-(nonylphenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.314
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Record name 2-(2-NONYLPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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